molecular formula C12H13N3O4S B10996662 methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate

methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate

Cat. No.: B10996662
M. Wt: 295.32 g/mol
InChI Key: SOTCQPYCEJRLMP-UHFFFAOYSA-N
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Description

Methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often include the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium perm

Biological Activity

Methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC12H14N4O3S
Molecular Weight286.33 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that thiazolopyrimidine derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity : Thiazolopyrimidines have shown significant inhibitory effects on cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. For instance, related compounds have been identified as potent inhibitors of kinesin spindle protein (KSP), leading to cell cycle arrest and subsequent cell death in cancer cells .
  • Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against various bacterial strains. Studies have shown that thiazolopyrimidine derivatives exhibit bacteriostatic effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways by inhibiting the activation of NF-kappa-B and other transcription factors involved in inflammatory responses .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of a related thiazolopyrimidine derivative on human cancer cell lines. The compound was found to significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways. The results suggest its potential as a lead compound for developing new anticancer agents .
  • Antimicrobial Activity : In vitro tests showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiazolopyrimidine derivatives:

Study ReferenceFindings
Identified structure–activity relationships indicating that modifications enhance antitumor potency.
Demonstrated significant antimicrobial activity against multiple pathogens with low toxicity profiles.

Properties

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

methyl 3-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoate

InChI

InChI=1S/C12H13N3O4S/c1-7-6-20-12-14-5-8(11(18)15(7)12)10(17)13-4-3-9(16)19-2/h5-6H,3-4H2,1-2H3,(H,13,17)

InChI Key

SOTCQPYCEJRLMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCC(=O)OC

Origin of Product

United States

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